Stereochemical Purity and Enantioselective Synthesis
The (R)- and (S)-enantiomers of 2-hydroxy-1-phenylbutan-1-one have been prepared in high enantiomeric excess using a dithiane oxide (DITOX) asymmetric building block approach [1]. In contrast, commodity α-hydroxy ketones like Darocur 1173 (2-hydroxy-2-methyl-1-phenylpropan-1-one) and Irgacure 184 (1-hydroxycyclohexyl phenyl ketone) are not typically produced or utilized as single enantiomers; their stereochemistry is either absent (achiral) or irrelevant to their primary application as radical-generating photoinitiators .
| Evidence Dimension | Chirality and enantiomeric purity |
|---|---|
| Target Compound Data | High enantiomeric excess (ee) for both (R)- and (S)-enantiomers via DITOX method |
| Comparator Or Baseline | Darocur 1173 (CAS 7473-98-5) and Irgacure 184 (CAS 947-19-3): achiral or not produced as single enantiomers |
| Quantified Difference | Target compound available in high ee; comparators not available as enantiopure materials |
| Conditions | Enantioselective synthesis using dithiane oxide unit and modified Sharpless oxidation |
Why This Matters
Procurement of 2-hydroxy-1-phenylbutan-1-one enables stereochemically defined synthesis of downstream chiral intermediates, a capability not achievable with achiral photoinitiator analogs.
- [1] Page, P. C. B.; et al. Enantioselective synthesis of α-hydroxyketones using the ditox asymmetric building block. Tetrahedron Letters 1996, 37 (49), 8929-8932. View Source
